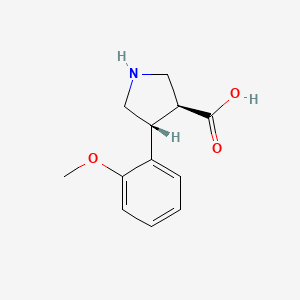

(3S,4R)-4-(2-methoxyphenyl)pyrrolidine-3-carboxylic acid

Description

Background and Significance

(3S,4R)-4-(2-methoxyphenyl)pyrrolidine-3-carboxylic acid represents a highly specialized member of the pyrrolidine-3-carboxylic acid family, characterized by its specific stereochemical configuration and aromatic substitution pattern. The compound possesses a molecular formula of C12H15NO3 and a molecular weight of 221.25 grams per mole, establishing it as a moderately sized heterocyclic molecule with significant structural complexity. The presence of both the methoxyphenyl substituent and the carboxylic acid functionality creates a bifunctional molecule capable of participating in diverse chemical transformations and biological interactions.

The five-membered pyrrolidine ring system serves as the structural foundation for this compound, contributing to its three-dimensional architecture through the phenomenon of pseudorotation. This intrinsic property of saturated five-membered rings allows the molecule to adopt energetically advantageous conformations, thereby offering interesting three-dimensional coverage that proves valuable for exploring pharmacophore space. The methoxy group positioned on the aromatic ring introduces additional electronic and steric considerations that influence both the chemical reactivity and biological activity of the compound.

Systematic investigations have revealed that compounds bearing the pyrrolidine-3-carboxylic acid scaffold demonstrate significant potential as intermediates in pharmaceutical synthesis. The specific (3S,4R) configuration of this compound provides access to enantiopure materials that can serve as chiral building blocks in asymmetric synthesis protocols. Research has established that this stereochemical arrangement contributes to the molecule's ability to interact selectively with enantioselective proteins and enzymes, thereby enhancing its value as a pharmaceutical intermediate.

The compound's significance extends beyond its role as a synthetic intermediate, encompassing applications in peptide chemistry where its protective group compatibility allows for selective reactions. The carboxylic acid functionality enables incorporation into peptide sequences, while the aromatic substitution pattern provides opportunities for further functionalization. These characteristics position this compound as a versatile platform for chemical modification and biological evaluation.

Historical Context of Pyrrolidine-3-carboxylic Acid Derivatives

The development of pyrrolidine-3-carboxylic acid derivatives emerged from extensive research into beta-proline analogs and their biological significance. Early investigations into these compounds were motivated by their structural relationship to naturally occurring proline and their potential as non-proteinogenic amino acid building blocks. The historical progression of this field demonstrates a gradual evolution from simple pyrrolidine-3-carboxylic acid to increasingly sophisticated substituted derivatives with enhanced biological properties.

Initial synthetic approaches to pyrrolidine-3-carboxylic acid derivatives involved traditional methods that proved time-consuming and complicated, often requiring multiple synthetic steps and harsh reaction conditions. These early methodologies limited the accessibility of enantiopure materials and hindered the systematic exploration of structure-activity relationships. The development of more efficient synthetic protocols represented a significant advancement in the field, enabling researchers to access diverse analogs with improved stereochemical control.

Patent literature from the early 2000s documents systematic efforts to develop improved synthetic routes to pyrrolidine-3-carboxylic acid derivatives, particularly focusing on enantioselective methods. These investigations led to the discovery of novel hydrogenation protocols that could achieve high enantiomeric purity under moderate reaction conditions, representing a substantial improvement over previous methodologies. The development of these efficient synthetic approaches facilitated the preparation of gram-scale quantities of enantiopure materials suitable for pharmaceutical development.

The recognition of pyrrolidine-3-carboxylic acid derivatives as important pharmacophores in medicinal chemistry emerged through systematic screening of compound libraries containing these scaffolds. Early biological evaluations revealed that specific substitution patterns and stereochemical configurations could confer remarkable selectivity for various biological targets. This recognition led to increased research investment in the development of novel synthetic methodologies and the exploration of diverse substitution patterns.

Contemporary research has established pyrrolidine-3-carboxylic acid derivatives as valuable platforms for drug discovery, with applications ranging from enzyme inhibition to receptor modulation. The historical development of this field demonstrates the importance of stereochemical control in achieving biological selectivity, with specific configurations often exhibiting dramatically different biological profiles. This understanding has guided current research efforts toward the systematic exploration of stereoisomeric series and the development of enantioselective synthetic methodologies.

Stereochemical Importance of the (3S,4R) Configuration

The (3S,4R) stereochemical configuration of 4-(2-methoxyphenyl)pyrrolidine-3-carboxylic acid represents a critical determinant of its chemical and biological properties, establishing specific three-dimensional relationships between functional groups that influence molecular recognition and reactivity. This particular stereochemical arrangement creates a trans relationship between the carboxylic acid functionality at position 3 and the methoxyphenyl substituent at position 4, resulting in distinct conformational preferences that differentiate it from other possible stereoisomers.

The trans configuration in pyrrolidine-3-carboxylic acid derivatives has been demonstrated to confer specific advantages in terms of biological activity and synthetic utility compared to cis analogs. Research investigating structure-activity relationships in related compounds has revealed that the trans orientation of substituents often provides enhanced binding affinity and selectivity for target proteins. The (3S,4R) configuration specifically positions the aromatic methoxyphenyl group in an orientation that optimizes potential interactions with hydrophobic binding pockets while maintaining the carboxylic acid in a complementary position for hydrogen bonding interactions.

Conformational analysis of pyrrolidine rings bearing the (3S,4R) configuration reveals specific preferences for envelope conformations that minimize steric interactions between substituents. The pyrrolidine ring can adopt different puckering arrangements, with the specific configuration influencing which conformations are energetically accessible. In the case of the (3S,4R) isomer, theoretical and experimental studies indicate preferences for conformations that position the aromatic substituent in pseudoequatorial orientations, thereby reducing unfavorable steric interactions.

The stereochemical configuration also influences the compound's behavior in asymmetric synthesis applications, where it can serve as a chiral auxiliary or stereochemical directing group. The (3S,4R) arrangement provides specific facial selectivity in reactions involving the pyrrolidine nitrogen or adjacent carbon centers, enabling the construction of complex molecular architectures with predictable stereochemical outcomes. This capability has been exploited in the synthesis of natural product analogs and pharmaceutical intermediates.

Comparative studies of different stereoisomers have demonstrated that the (3S,4R) configuration often exhibits distinct biological profiles compared to other possible arrangements. These differences arise from the specific spatial positioning of pharmacophoric elements, which can dramatically alter binding interactions with target proteins. The importance of stereochemical precision in pharmaceutical development has made the (3S,4R) isomer particularly valuable as a benchmark for evaluating the contributions of specific stereochemical features to biological activity.

Research Objectives

The primary research objectives surrounding this compound encompass the systematic investigation of its synthetic accessibility, conformational behavior, and potential applications in pharmaceutical chemistry. Current research efforts aim to develop more efficient synthetic methodologies that can provide access to this specific stereoisomer with high enantiomeric purity and improved overall yields. These investigations focus on identifying optimal reaction conditions and catalyst systems that can achieve the desired stereochemical control while minimizing the formation of undesired isomers.

A significant research focus involves the comprehensive characterization of the compound's conformational preferences and their influence on biological activity. Advanced computational studies combined with experimental techniques such as nuclear magnetic resonance spectroscopy and X-ray crystallography aim to elucidate the detailed three-dimensional structure and dynamic behavior of the molecule. These investigations seek to understand how the specific (3S,4R) configuration influences the compound's ability to interact with various biological targets and participate in molecular recognition processes.

Pharmaceutical development objectives center on exploring the compound's potential as an intermediate in the synthesis of bioactive molecules, particularly those targeting neurological disorders and metabolic diseases. Research programs are investigating how the specific stereochemical and substitution patterns of this compound can be leveraged to create novel pharmaceutical agents with improved selectivity and efficacy profiles. These efforts include systematic structure-activity relationship studies that examine how modifications to the methoxyphenyl substituent or carboxylic acid functionality affect biological activity.

Synthetic methodology development represents another crucial research objective, with efforts focused on discovering new approaches to pyrrolidine-3-carboxylic acid derivatives that can provide improved access to diverse analogs. Research teams are exploring organocatalytic approaches, transition metal-catalyzed reactions, and other modern synthetic methods to achieve efficient construction of the pyrrolidine ring system with precise stereochemical control. These investigations aim to establish general synthetic strategies that can be applied to the preparation of related compounds with different substitution patterns.

Long-term research objectives include the development of the compound as a platform for creating compound libraries suitable for biological screening and drug discovery applications. These efforts involve establishing scalable synthetic routes that can provide access to diverse analogs for systematic biological evaluation. The ultimate goal is to identify lead compounds with promising pharmaceutical profiles that can advance through preclinical development toward potential therapeutic applications. These comprehensive research objectives reflect the significant potential of this compound as both a synthetic tool and a pharmaceutical building block.

Properties

IUPAC Name |

(3S,4R)-4-(2-methoxyphenyl)pyrrolidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO3/c1-16-11-5-3-2-4-8(11)9-6-13-7-10(9)12(14)15/h2-5,9-10,13H,6-7H2,1H3,(H,14,15)/t9-,10+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXEAROWKSOELNY-VHSXEESVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2CNCC2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC=C1[C@@H]2CNC[C@H]2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90376089 | |

| Record name | (3S,4R)-4-(2-methoxyphenyl)pyrrolidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90376089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1049978-81-5 | |

| Record name | (3S,4R)-4-(2-methoxyphenyl)pyrrolidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90376089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4R)-4-(2-methoxyphenyl)pyrrolidine-3-carboxylic acid typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 2-methoxybenzaldehyde and a suitable pyrrolidine derivative.

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be formed through a cyclization reaction, often using a base such as sodium hydride or potassium carbonate.

Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced via oxidation reactions, using reagents like potassium permanganate or chromium trioxide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

Large-Scale Synthesis: Utilizing continuous flow reactors to ensure consistent reaction conditions and high yields.

Purification: Employing techniques such as crystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

(3S,4R)-4-(2-methoxyphenyl)pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to a hydroxyl group using reagents like hydrogen peroxide.

Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Sodium hydride, potassium carbonate.

Major Products

Oxidation: Formation of hydroxyl derivatives.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of various substituted pyrrolidine derivatives.

Scientific Research Applications

(3S,4R)-4-(2-methoxyphenyl)pyrrolidine-3-carboxylic acid has several scientific research applications:

Medicinal Chemistry: Potential use as a building block for the synthesis of pharmaceutical compounds.

Organic Synthesis: Utilized as an intermediate in the synthesis of complex organic molecules.

Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.

Industrial Applications: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3S,4R)-4-(2-methoxyphenyl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets:

Molecular Targets: The compound may interact with enzymes or receptors, influencing their activity.

Pathways Involved: It may modulate biochemical pathways related to its functional groups, such as those involving carboxylic acids or methoxy groups.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

Methoxyphenyl Derivatives

(3R,4S)-4-(3-Methoxyphenyl)pyrrolidine-3-carboxylic acid (CAS: 1260616-87-2): Same molecular formula (C₁₂H₁₅NO₃) and weight as the target compound but with a 3-methoxyphenyl substituent . Stereochemistry differs ((3R,4S)), which may alter receptor binding or metabolic stability.

rac-(3S,4R)-4-(4-Methoxyphenyl)pyrrolidine-3-carboxylic acid hydrochloride (EN300-399465):

- 4-Methoxyphenyl substitution and racemic mixture .

- Hydrochloride salt improves aqueous solubility compared to the free acid form.

Halogen-Substituted Derivatives

Molecular weight: 225.22 g/mol (slightly higher due to fluorine substitution).

(3S,4R)-4-(2,5-Dichlorophenyl)pyrrolidine-3-carboxylic acid hydrochloride (CAS: 1049734-30-6):

Multifunctional Modifications

(±)-(3R,4S)-4-(3,5-Dimethoxyphenyl)-1-methyl-3-({3-[4-(trifluoromethyl)phenyl]ureido}methyl)pyrrolidine-3-carboxylic acid (14{3,5}):

- Complex structure with 3,5-dimethoxyphenyl and trifluoromethylphenyl groups.

- Molecular weight: 482.48 g/mol ; crude yield: 63%, purity >99% .

(3S,4R)-4-(3-Fluorophenyl)-1-(2-methoxyethyl)pyrrolidine-3-carboxylic acid (CAS: 2055114-58-2): 2-Methoxyethyl side chain increases steric bulk and alters solubility (C₁₄H₁₇FNO₃; MW: 281.29 g/mol) .

Stereochemical Comparisons

- Stereoisomers : The (3S,4R) configuration of the target compound contrasts with (3R,4S) analogs (e.g., CAS 1260616-87-2), which may exhibit divergent pharmacokinetic or binding properties .

- Racemic Mixtures : Compounds like rac-(3S,4R)-4-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid hydrochloride are less likely to achieve stereospecific activity without chiral resolution .

Functional Group Impact

- Carboxylic Acid vs. Esters : The free carboxylic acid group in the target compound contrasts with ester derivatives (e.g., methyl esters in ), which may alter bioavailability or prodrug activation.

- Ureido and Trifluoromethyl Groups : Compounds like 14{4,5} () incorporate ureido and trifluoromethyl moieties, enhancing hydrogen-bonding capacity and lipophilicity, respectively.

Biological Activity

(3S,4R)-4-(2-methoxyphenyl)pyrrolidine-3-carboxylic acid is a chiral compound notable for its unique structural features and potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings, providing a comprehensive overview supported by data tables and case studies.

Structural Characteristics

The compound is characterized by:

- A pyrrolidine ring with a carboxylic acid group at the 3-position.

- A methoxyphenyl substituent at the 4-position.

- A specific stereochemistry denoted as (3S,4R).

This configuration contributes significantly to its biological properties and interactions with various molecular targets.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antioxidant Activity : The compound has demonstrated the ability to scavenge free radicals, which may reduce oxidative stress in cells.

- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial effects, although further research is needed to confirm these findings.

- Ligand for G Protein-Coupled Receptors (GPCRs) : Its structure suggests it may act as a ligand for specific GPCRs, which are critical in various physiological processes and drug discovery.

The mechanism of action involves:

- Interaction with Enzymes/Receptors : The compound may modulate the activity of specific enzymes or receptors, influencing biochemical pathways related to its functional groups.

- Influencing Signaling Pathways : By targeting GPCRs, it could affect signaling pathways associated with cellular proliferation and apoptosis, particularly in cancer therapy contexts .

Table 1: Summary of Biological Activities

| Activity Type | Description | References |

|---|---|---|

| Antioxidant | Scavenges free radicals, reducing oxidative stress | |

| Antimicrobial | Exhibits potential antimicrobial properties | |

| GPCR Ligand | Potential ligand for specific GPCRs involved in various physiological processes |

Case Study: Anticancer Activity

A study explored the anticancer potential of related pyrrolidine derivatives. It was found that compounds with similar structures exhibited cytotoxicity against various cancer cell lines. For instance, a derivative showed improved cytotoxicity and apoptosis induction compared to the reference drug bleomycin in FaDu hypopharyngeal tumor cells . This highlights the potential of this compound in cancer therapy.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. The presence of the methoxy group and the specific stereochemistry contribute to its distinct pharmacological properties compared to similar compounds:

Table 2: Comparison with Similar Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| (3S,4R)-4-(2-chlorophenyl)pyrrolidine-3-carboxylic acid | Chlorine substitution on phenyl group | Potentially different bioactivity due to halogen presence |

| (3S,4R)-4-(phenyl)pyrrolidine-3-carboxylic acid | Lacks methoxy substitution | May exhibit different properties |

| (3S,4R)-4-(2-nitrophenyl)pyrrolidine-3-carboxylic acid | Nitro group on phenyl ring | Increased polarity; could affect solubility and bioactivity |

Q & A

Basic: What synthetic routes are commonly employed for the stereoselective synthesis of (3S,4R)-4-(2-methoxyphenyl)pyrrolidine-3-carboxylic acid?

A key challenge in synthesizing this compound is achieving the desired (3S,4R) stereochemistry. One method involves:

- Condensation and cyclization : Reacting a substituted benzaldehyde (e.g., 2-methoxybenzaldehyde) with a pyrrolidine precursor (e.g., proline derivatives) under acidic or catalytic conditions.

- Diastereoselective control : Using chiral auxiliaries or asymmetric catalysis (e.g., palladium or copper catalysts) to enforce stereochemistry during ring closure .

- Purification : Silica gel chromatography with solvent gradients (e.g., 1:1 → 3:1 ethyl acetate/hexane) to isolate enantiomers, achieving diastereomeric ratios (dr) up to 98:2 in optimized cases .

Basic: How is the stereochemical purity of this compound validated experimentally?

Stereochemical validation typically combines:

- Optical rotation : Measured in chloroform (e.g., [α]²³D = +56.4°) to confirm enantiomeric excess .

- Chiral HPLC or SFC : Separates enantiomers using columns like Chiralpak AD-H or IB-N5, with mobile phases containing hexane/isopropanol .

- NMR spectroscopy : NOESY or ROESY experiments to confirm spatial arrangement of substituents (e.g., coupling constants between H3 and H4 protons) .

Basic: What analytical techniques are critical for characterizing this compound’s structural integrity?

Essential techniques include:

- High-resolution mass spectrometry (HRMS) : Confirms molecular formula (e.g., C₁₂H₁₅NO₃, [M+H]+ = 222.1125) .

- FT-IR spectroscopy : Identifies carboxylic acid (1700–1720 cm⁻¹ C=O stretch) and methoxy groups (1250 cm⁻¹ C-O stretch) .

- ¹H/¹³C NMR : Key signals include:

Advanced: How can researchers resolve contradictions in biological activity data for analogs of this compound?

Discrepancies often arise from:

- Subtle stereochemical differences : Even minor changes (e.g., 3R,4S vs. 3S,4R) can drastically alter receptor binding. Validate stereochemistry rigorously .

- Solubility artifacts : Carboxylic acid derivatives may form aggregates in aqueous buffers. Use DLS (dynamic light scattering) to confirm monomeric state .

- Off-target effects : Screen against related enzymes (e.g., kinases, proteases) using competitive inhibition assays with fluorogenic substrates .

Advanced: What strategies optimize the yield of this compound in large-scale synthesis?

Optimization focuses on:

- Catalyst screening : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura for aryl group introduction) improves regioselectivity .

- Solvent selection : Polar aprotic solvents (DMF, THF) enhance reaction rates, while toluene minimizes side reactions .

- Temperature control : Low temperatures (–78°C to –20°C) suppress racemization during key steps like Grignard additions .

Advanced: How do electronic effects of substituents on the phenyl ring influence the compound’s reactivity or bioactivity?

- Electron-donating groups (e.g., methoxy) : Enhance stability of intermediates during synthesis (e.g., via resonance stabilization) but may reduce metabolic stability .

- Substituent position : 2-Methoxy groups induce steric hindrance, altering binding pocket interactions in enzyme assays. Compare with 3- or 4-substituted analogs .

- Quantitative SAR (qSAR) : Use DFT calculations to correlate substituent Hammett σ values with biological potency .

Methodological: How can researchers troubleshoot low enantiomeric excess (ee) in the final product?

- Chiral catalyst optimization : Screen ligands (e.g., BINAP, Josiphos) for asymmetric hydrogenation steps .

- Kinetic resolution : Use enzymes (e.g., lipases) to hydrolyze undesired enantiomers .

- Crystallization-induced diastereomer resolution : Co-crystallize with chiral resolving agents (e.g., tartaric acid derivatives) .

Methodological: What protocols ensure accurate quantification of this compound in complex matrices (e.g., cell lysates)?

- LC-MS/MS : Use a C18 column (2.1 × 50 mm, 1.7 µm) with mobile phase A (0.1% formic acid) and B (acetonitrile). Monitor transitions like m/z 222 → 152 .

- Internal standardization : Deuterated analogs (e.g., d₃-methoxy derivative) correct for matrix effects .

- Sample preparation : Acidify lysates to pH 2–3 to protonate the carboxylic acid, improving extraction efficiency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.